Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Overview
Description
“Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate” is a chemical compound. It is a derivative of biphenyl, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . The compound has a molecular weight of 168.2344 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone . Another method involves the reaction of 3-chloro-2-methylbiphenyl with a Grignard reagent, followed by reaction with polyformaldehyde diethyl acetal .
Molecular Structure Analysis
The molecular structure of “Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate” can be viewed using Java or Javascript . The compound consists of two connected phenyl rings .
Physical and Chemical Properties Analysis
The compound is a white crystal . It is soluble in organic solvents like ethanol, benzene, toluene, but insoluble in water .
Scientific Research Applications
Fluorescent Chloride Sensor
Methyl 2′-aminobiphenyl-4-carboxylate, derived from methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, has been used as an optical chloride sensor. This compound was synthesized through Suzuki-Miyaura cross-coupling followed by selective nitration. It demonstrates a shift from blue to bright green emission in the presence of chloride ions, making it a potential tool for chloride sensing in various applications (Das, Mohar, & Bag, 2021).
Nonlinear Optical Properties
Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a derivative of this compound, has been studied for its nonlinear optical properties. This compound, prepared from a cyclohexenone derivative, exhibited significant hyperpolarizability, suggesting its potential in nonlinear optical applications (Mary et al., 2014).
Antimicrobial Properties
Certain biphenyl derivatives like 4-(3-methyl-but-2-enyl)-5-methoxy-[1,1'-biphenyl]-3-ol have been isolated from natural sources and shown to possess antibacterial activity. These derivatives offer potential for development into new antimicrobial agents (Khan & Shoeb, 1984).
Catalytic Applications
Research into Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids, including derivatives of this compound, has opened up new pathways in synthetic chemistry. This approach facilitates efficient modifications of simple aliphatic and aromatic acids, which can be useful in various chemical syntheses (Giri et al., 2007).
Synthesis of Advanced Materials
Biphenyl derivatives, including those related to this compound, have been used in the synthesis of advanced materials. For instance, they have been utilized in the templated synthesis of metal-organic frameworks and materials with high-triplet state energy, relevant for applications like organic light-emitting diodes (Zhang et al., 2012).
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPICUHZBSNQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362665 | |
Record name | Methyl 4-(3-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-94-7 | |
Record name | Methyl 4-(3-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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